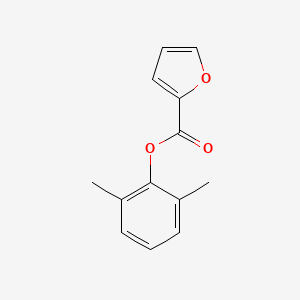

![molecular formula C18H27N3O2 B5571958 8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

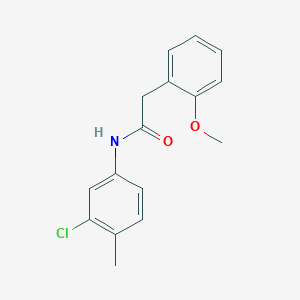

8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that feature spiro and diazaspiro moieties, which are of significant interest in medicinal chemistry and organic synthesis due to their complex structure and potential biological activities.

Synthesis Analysis

Spirocyclic compounds, similar to the one , are typically synthesized through multi-step pathways, starting from simpler aromatic or aliphatic precursors. The synthesis involves reactions such as nitrile lithiation/alkylation, 1,4-addition with nitroalkanes, followed by reduction and cyclization to form the spirocyclic framework (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic components, where the diazaspiro[4.5]decane moiety indicates the presence of two nitrogen atoms within the spirocyclic system. This structural feature can significantly influence the molecule's electronic properties and conformational stability. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise structure and configuration of such molecules (Dong et al., 1999).

Applications De Recherche Scientifique

Synthesis and Conformational Analysis

A study focused on the synthesis of spirolactams as constrained surrogates for dipeptides, providing insights into their structural properties and potential use in peptide synthesis. This work emphasizes the chemical versatility and structural specificity of spirolactams, including compounds structurally related to "8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one" (Fernandez et al., 2002).

Antihypertensive Activity

Another study explored the synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive properties in rats. This research highlights the therapeutic potential of these compounds in managing hypertension (Caroon et al., 1981).

Structural Characterization

Research on the relative configuration of spiro[4.5]decanes via NMR provides valuable information on the structural aspects of these compounds. Understanding their stereochemistry is crucial for further application in synthetic chemistry and drug development (Guerrero-Alvarez et al., 2004).

Oxidative Cyclization for Synthesis

A study described the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, showcasing a method to construct complex spirocyclic structures, which could be useful in developing new pharmaceuticals (Martin‐Lopez & Bermejo, 1998).

Supramolecular Arrangements

The preparation and analysis of cyclohexane-5-spirohydantoin derivatives, including a compound with structural similarities to "8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one", demonstrated the impact of substituents on supramolecular arrangements, contributing to the understanding of these compounds' crystalline structures and potential applications in material science (Graus et al., 2010).

Propriétés

IUPAC Name |

8-(1-tert-butylpyrrole-3-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-17(2,3)21-8-5-14(12-21)16(23)20-9-6-18(7-10-20)11-15(22)19(4)13-18/h5,8,12H,6-7,9-11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHZJFIKEJZFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)